molecular formula C30H50Cl2N2O2 B1209501 Coralgina CAS No. 69-14-7

Coralgina

Cat. No. B1209501
CAS RN: 69-14-7
M. Wt: 541.6 g/mol
InChI Key: SIZRPIFUDMQNNJ-UHFFFAOYSA-N
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Description

Coralgina is a novel compound developed by scientists at the University of California, San Diego. It is a synthetic derivative of the natural coral extract, corallina officinalis. It has been developed to be a potent anti-inflammatory and anti-cancer agent, with potential applications in both laboratory experiments and clinical settings.

Scientific Research Applications

Biomedical Applications

Corals, particularly soft and hard corals, have shown promising therapeutic benefits in biomedical research. Studies have demonstrated their potential in various applications, including anti-inflammatory properties, anticancer properties, bone repair, and neurological benefits. This is part of the broader endeavor known as “bioprospecting,” which explores the use of invertebrate immune systems and their humoral products for potential therapeutic applications in humans (Cooper, Hirabayashi, Strychar, & Sammarco, 2014).

Coral Microbiome and Reef Ecosystem Health

Research on the coral microbiome underpins the health and resilience of reef ecosystems. The dynamic relationship between corals and microorganisms, including the symbiosis with photosynthetic dinoflagellates and other microbial associates, plays a crucial role in the coral phenotype and the overall health of the reef ecosystem (Bourne, Morrow, & Webster, 2016).

Nutrient-Poor Environment Adaptation

Corals have adapted to flourish in nutrient-poor environments, a key aspect of coral reef biology. Understanding coral nutrition and the mutualistic symbioses that corals engage in is crucial for comprehending how these organisms exploit marginally suitable habitats (Muscatine & Porter, 1977).

Osteoblast Differentiation on Coral Scaffolds

Coral scaffolds have been used to initiate mesenchymal stem cells into osteogenic differentiation, particularly for bone transplantation and regenerative procedures. This application is critical for overcoming donor site shortages in autografts and reducing rejection risks in allograft procedures (Tran et al., 2011).

Research Partnerships with Local Communities

Partnerships between scientists and local communities in coral reef ecosystems have increased research capacity and data delivery. Community participation in research activities, such as data collection and monitoring, has enhanced the management effectiveness and long-term support for marine protected areas (Almany et al., 2010).

Coral Reef Conservation and Restoration

Advancements in genomic tools, such as biomarkers, have been proposed to aid in the conservation and restoration of coral reefs. These biomarkers can predict or diagnose health, resilience, and other key performance metrics of coral colonies, thereby assisting in their conservation (Parkinson et al., 2018).

Neural Network Recognition for Coral Research

Deep learning and neural network methods streamline coral reef description, analysis, and monitoring. These methods have proven reliable in distinguishing corals from other marine organisms and are instrumental in documenting reef responses to environmental changes (Raphael et al., 2020).

Microorganisms in Coral Health and Evolution

The role of microorganisms in coral health and disease is crucial. Research indicates that corals can develop resistance to specific pathogens and adapt to higher environmental temperatures. The coral probiotic hypothesis and hologenome theory of evolution have been proposed to explain these findings (Rosenberg et al., 2007).

properties

IUPAC Name

2-[4-[4-[4-[2-(diethylamino)ethoxy]phenyl]hexan-3-yl]phenoxy]-N,N-diethylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48N2O2.2ClH/c1-7-29(25-13-17-27(18-14-25)33-23-21-31(9-3)10-4)30(8-2)26-15-19-28(20-16-26)34-24-22-32(11-5)12-6;;/h13-20,29-30H,7-12,21-24H2,1-6H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZRPIFUDMQNNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)OCCN(CC)CC)C(CC)C2=CC=C(C=C2)OCCN(CC)CC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2691-45-4 (Parent)
Record name Hexestrol bis(diethylaminoethyl ether) dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40988757
Record name N,N'-{Hexane-3,4-diylbis[(4,1-phenylene)oxyethane-2,1-diyl]}bis(N-ethylethan-1-amine)--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40988757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69-14-7
Record name Hexestrol bis(diethylaminoethyl ether) dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-{Hexane-3,4-diylbis[(4,1-phenylene)oxyethane-2,1-diyl]}bis(N-ethylethan-1-amine)--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40988757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIETHYLAMINOETHOXYHEXESTROL DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WU18TJT1QV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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Q & A

Q1: What is the primary finding of the research on Diaethiphenum's effect on blood vessels?

A1: The research primarily demonstrates that Diaethiphenum, when administered intravenously or intracarotidly, can reduce the tonicity of both intracranial and extracranial blood vessels in anesthetized cats. [] This suggests that the compound may have vasodilatory effects, potentially influencing blood pressure and cerebral blood flow.

Q2: How does Diaethiphenum's effect on blood vessels compare to other compounds?

A2: Interestingly, the study reveals that Diethylstilbestrol, a compound structurally similar to Diaethiphenum, also exhibits a similar effect on brain vasculature. [] This finding hints at a potential structure-activity relationship, where specific structural features might be responsible for the observed vasodilatory effects. Further research is needed to explore this relationship in detail.

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